

Pharmacological Profile of 1-(1-Naphthyl)piperazine HCl: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-(1-Naphthyl)piperazine
hydrochloride

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Abstract

1-(1-Naphthyl)piperazine hydrochloride (1-NP) is a synthetic compound belonging to the arylpiperazine class, recognized for its complex pharmacological profile, primarily as a ligand for serotonin (5-HT) receptors. This technical guide provides a comprehensive overview of the pharmacological characteristics of 1-NP, including its receptor binding affinity, functional activity, and emerging insights into its pharmacokinetics and in vivo effects. The information is presented to support further research and drug development endeavors involving this molecule.

Introduction

1-(1-Naphthyl)piperazine is a derivative of piperazine characterized by a naphthyl group attached to one of the piperazine nitrogens. It is a non-selective serotonergic agent, exhibiting a mixed and complex profile of partial agonism and antagonism across various serotonin receptor subtypes.^{[1][2]} Its interactions with other neurotransmitter systems, such as dopamine and adrenergic receptors, are less characterized but of significant interest for a complete understanding of its pharmacological actions. This document aims to consolidate the current knowledge on the pharmacological profile of 1-NP, presenting quantitative data in a structured

format, outlining experimental methodologies, and visualizing key pathways to facilitate further investigation.

Receptor Binding Profile

The primary pharmacological characteristic of 1-(1-Naphthyl)piperazine is its high affinity for multiple serotonin receptors. The available quantitative data from radioligand binding assays are summarized in the table below.

Receptor Family	Receptor Subtype	Species	Tissue/Cell Line	Radioligand	Ki (nM)	IC50 (nM)	Reference
Serotonin	5-HT1A	-	-	-	-	-	[1]
	5-HT1B	-	-	-	-	[1]	
	5-HT1D	-	-	-	-	[1]	
	5-HT1E	-	-	-	-	[1]	
	5-HT1F	-	-	-	-	[1]	
5-HT2A	Rat	Cortical Membranes	-	-	1	[3][4]	
5-HT2B	-	-	-	-	-	[1]	
5-HT2C	-	-	-	-	-	[1]	
5-HT6	Human	-	-	120	-	[3][4]	
5-HT1 (non-selective)	Rat	Cortical Membranes	-	-	6	[3][4]	

Note: A comprehensive screening of 1-NP against a wider panel of receptors, including dopamine and adrenergic subtypes, is not readily available in the public domain. The naphthyl moiety is known to increase binding affinity for the dopamine D2 receptor in some arylpiperazine scaffolds.[5]

Functional Activity

1-NP exhibits a complex functional profile, acting as a partial agonist at some serotonin receptors and an antagonist at others. This mixed functionality contributes to its nuanced in vivo effects.

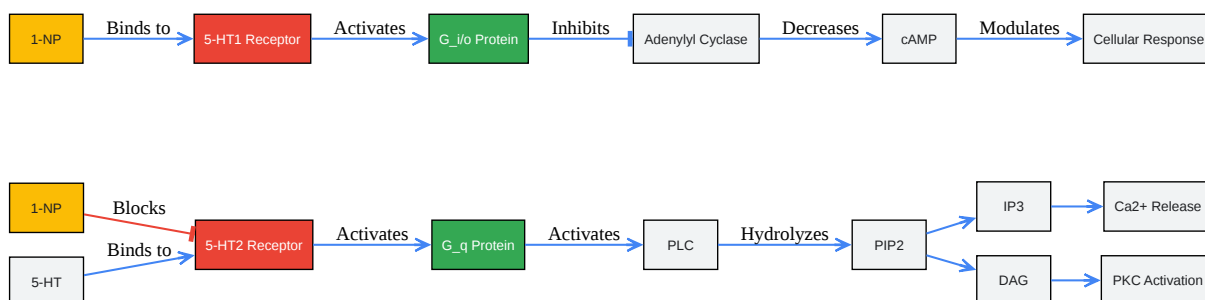
Receptor Subtype	Functional Effect	Experimental System	Observed Effect	Reference
5-HT1 family	Agonist (in the absence of 5-HT)	In vivo (rat)	Decreased 5-HT turnover, increased serum corticosterone	[3][4]
5-HT1A	Partial Agonist	-	-	[1]
5-HT1B	Partial Agonist	-	-	[1]
5-HT1D	Partial Agonist	-	-	[1]
5-HT1E	Partial Agonist	-	-	[1]
5-HT1F	Partial Agonist	-	-	[1]
5-HT2 family	Antagonist	Rat stomach fundus	Blocked 5-HT and tryptamine-induced contraction (IC50 = 1 nM)	[3][4]
5-HT2A	Antagonist	-	-	[1]
5-HT2B	Antagonist	-	-	[1]
5-HT2C	Antagonist	-	-	[1]

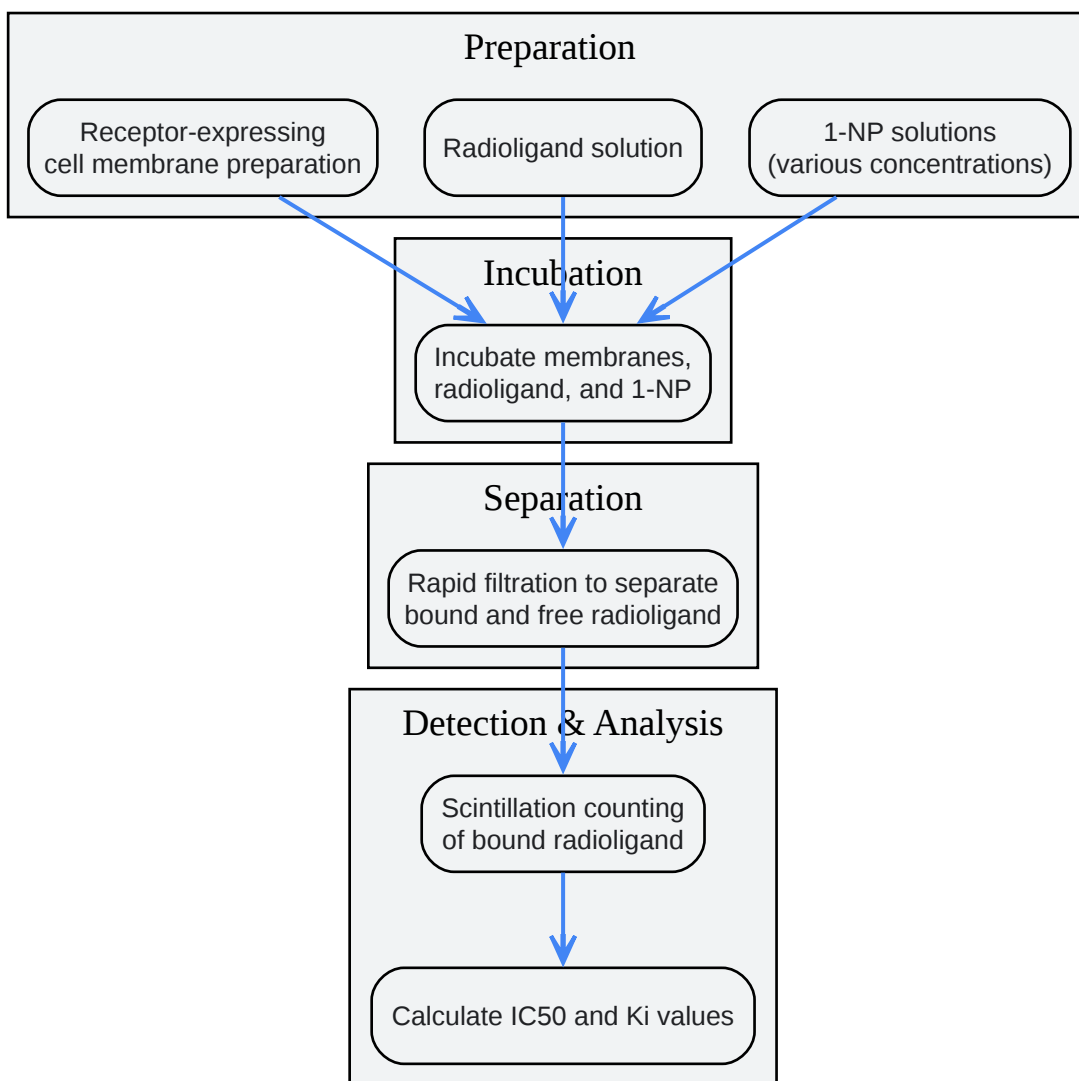
Signaling Pathways

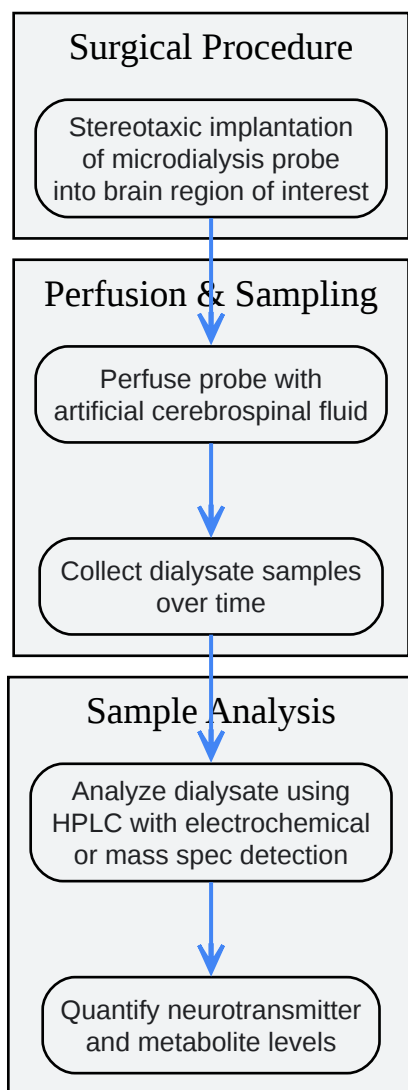
The functional activity of 1-NP is mediated through its interaction with G-protein coupled receptors (GPCRs), leading to the modulation of various intracellular signaling cascades.

Serotonin 5-HT1 Receptor Signaling (Gi/o-coupled)

As a partial agonist at 5-HT1 receptors, 1-NP is expected to activate Gi/o-protein signaling, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.







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